

Technical Guide: Safety and Toxicity Profile of CM-675

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CM-675	
Cat. No.:	B1192532	Get Quote

Disclaimer: Publicly available information on a compound designated "CM-675" is not available. This document has been constructed using data for the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib, as a representative example to fulfill the structural and content requirements of this guide. All data, pathways, and protocols detailed below pertain to Osimertinib and are intended to serve as a template for the evaluation of a novel compound like CM-675.

Executive Summary

This guide provides a comprehensive overview of the non-clinical and clinical safety and toxicity profile of Osimertinib, a potent and irreversible inhibitor of EGFR, particularly effective against sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2][3][4] The document covers key findings from toxicology studies, summarizes adverse events reported in major clinical trials, and details the experimental protocols used to generate this data. The primary mechanism of action involves covalent binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR, leading to the inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival.[1] [2][3]

Non-Clinical Safety and Toxicology

Non-clinical studies in mice, rats, and dogs have been conducted to characterize the toxicological profile of Osimertinib.[5] The major target organs for toxicity were consistent with the inhibition of EGFR and included the gastrointestinal tract, skin, and eyes.[6]



Safety Pharmacology

In vivo safety pharmacology studies investigated the effects of Osimertinib on vital functions. While some equivocal findings of decreased cardiac contractility were noted in dogs and guinea pigs, the overall toxicities were in line with those observed for other approved EGFR inhibitors.[5] A pharmacokinetic/pharmacodynamic analysis suggested a potential for concentration-dependent QTc interval prolongation.[4]

General Toxicology

Repeat-dose toxicology studies were conducted in animal models. The observed toxicities were consistent with the known effects of EGFR inhibition.[5] Two primary active metabolites, AZ7550 and AZ5104, were identified in human plasma at levels approximately 10% of the parent compound.[4][5] Both metabolites were present at sufficient levels in the animal models used for toxicological assessment.[5]

Genotoxicity and Carcinogenicity

Osimertinib was found to be negative in all in vitro and in vivo assays for genotoxicity.[5] Carcinogenicity studies have not been reported in the provided search results.

Reproductive and Developmental Toxicology

Osimertinib treatment in male rats for 65 days was associated with decreases in male fertility, characterized by increased pre-implantation loss in untreated females. These effects occurred at exposures approximately half of those observed in humans at the recommended 80 mg dose.[5]

Clinical Safety and Adverse Event Profile

The clinical safety of Osimertinib has been extensively evaluated in multiple trials, including the notable FLAURA and AURA series of studies.[1][7][8] The majority of adverse reactions were Grade 1 or 2 in severity.[9]

Summary of Common Adverse Reactions

The most frequently reported adverse reactions (≥20%) in patients receiving Osimertinib monotherapy include diarrhea, rash, nail toxicity, and dry skin.[7][9][10][11]



Table 1: Most Common Adverse Reactions (All Grades) with Osimertinib Monotherapy

Adverse Reaction	Frequency (%)
Diarrhea	40 - 60%[7][12]
Rash (grouped terms)	39 - 59%[7][12]
Nail Toxicity (e.g., Paronychia)	22 - 39%[7][10]
Dry Skin (Xerosis)	23 - 38%[7][10]
Stomatitis	29%[7]
Decreased Appetite	24%[7]
Cough	22%[7]
Nausea	20%[7]

Table 2: Common Grade ≥3 Adverse Events with Osimertinib

Adverse Reaction	Frequency (%)
Thromboembolic Events	7.3%[12]
Anemia	5%[7]
Cutaneous Toxicity	5%[7]
Diarrhea	4.9%[12]
Pneumonia/Interstitial Lung Disease (ILD)	3 - 3.9%[7][9]
Arterial Thromboembolism	2.4%[12]
Rash	1 - 2.4%[10][12]

Serious Adverse Reactions and Management

Serious adverse reactions of clinical interest include Interstitial Lung Disease (ILD)/Pneumonitis, QTc interval prolongation, and cardiomyopathy.[13]



- Interstitial Lung Disease (ILD)/Pneumonitis: Occurred in approximately 3.9% of patients, with some cases being fatal.[4][9] Permanent discontinuation of the drug is required for diagnosed ILD/Pneumonitis.[9]
- QTc Interval Prolongation: Osimertinib has been shown to cause a concentration-dependent prolongation of the QTc interval.[4]
- Cardiomyopathy: A reduction in left ventricular ejection fraction has been observed.

Dose interruptions and reductions are employed to manage toxicities.[12][14] In one study, 23.2% of patients experienced a treatment interruption due to toxicities, with 6.1% permanently discontinuing the treatment.[12]

Experimental ProtocolsIn Vitro Kinase Assays

Objective: To determine the inhibitory potency (IC50) of the compound against wild-type and mutant forms of the EGFR kinase.

Methodology:

- Protein Expression: Recombinant EGFR kinase domains (wild-type, L858R, Exon 19 deletion, T790M) are expressed and purified from an appropriate system (e.g., baculovirusinfected insect cells).
- Kinase Reaction: The kinase reaction is typically performed in a 96- or 384-well plate format.
 Each well contains the purified kinase, a suitable substrate (e.g., a synthetic peptide), and
 ATP.
- Compound Incubation: The test compound (e.g., Osimertinib) is added in a range of concentrations (e.g., 10-point serial dilution).
- Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using methods like time-resolved fluorescence resonance energy transfer (TR-FRET) or by measuring ATP depletion using a luminescent assay (e.g., Kinase-Glo®).



 Data Analysis: The resulting data are plotted as percent inhibition versus compound concentration, and the IC50 value is calculated using a non-linear regression model.
 Osimertinib demonstrated high potency against mutant EGFR (IC50 <15 nM) and lower potency against wild-type EGFR (IC50: 480–1865 nM).[3]

Cell-Based Proliferation Assays

Objective: To assess the effect of the compound on the growth of cancer cell lines harboring specific EGFR mutations.

Methodology:

- Cell Culture: Non-small cell lung cancer (NSCLC) cell lines with known EGFR statuses (e.g., H1975: L858R/T790M; PC-9: ex19del) are cultured under standard conditions.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with the test compound across a range of concentrations for a specified duration (e.g., 72 hours).
- Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT, MTS) or luminescent (e.g., CellTiter-Glo®) assay that quantifies metabolic activity or ATP content, respectively.
- Data Analysis: The results are used to calculate the GI50 (concentration for 50% growth inhibition).

Clinical Trial Protocol (Example: FLAURA Study)

Objective: To compare the efficacy and safety of Osimertinib with a standard-of-care EGFR-TKI (gefitinib or erlotinib) in previously untreated patients with locally advanced or metastatic NSCLC with an EGFR mutation.[15]

Methodology:

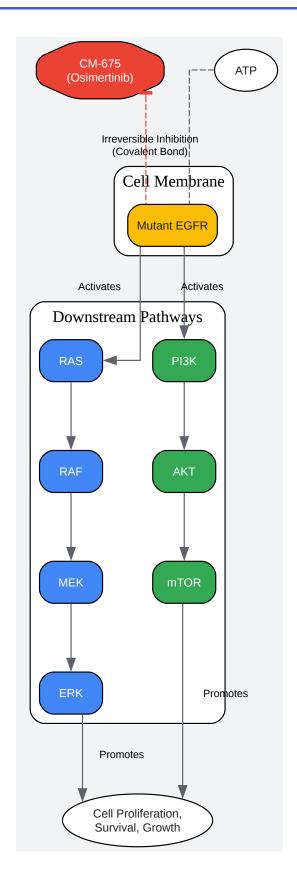
Study Design: A randomized, double-blind, multicenter Phase III clinical trial.[15]



- Patient Population: Patients with previously untreated, EGFR mutation-positive (exon 19 deletion or L858R) advanced NSCLC.[15]
- Randomization: Patients are randomized (1:1) to receive either Osimertinib (80 mg once daily) or a standard TKI (gefitinib 250 mg or erlotinib 150 mg once daily).[15]
- Endpoints:
 - o Primary Endpoint: Progression-Free Survival (PFS).
 - Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), and safety.[15]
- Safety Assessment: Adverse events are monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Mandatory Visualizations Signaling Pathway Diagram



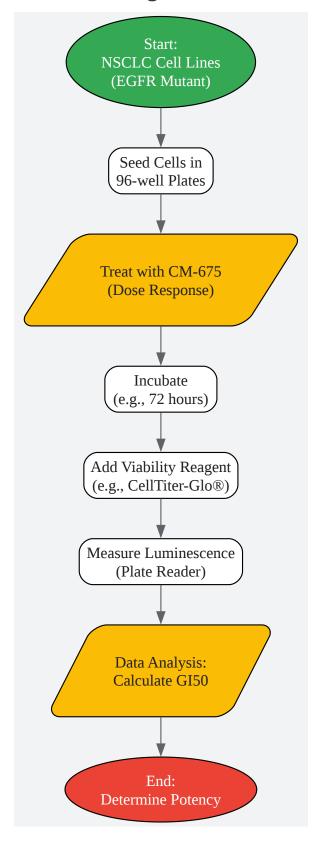


Click to download full resolution via product page

Caption: Mechanism of action of CM-675 (Osimertinib) on the EGFR signaling cascade.



Experimental Workflow Diagram



Click to download full resolution via product page



Caption: Workflow for a cell-based proliferation assay to determine compound potency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 2. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Adverse Events in Osimertinib Treatment for EGFR-Mutated Non-Small-Cell Lung Cancer: Unveiling Rare Life-Threatening Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The efficacy and safety of osimertinib in treating nonsmall cell lung cancer: A PRISMA-compliant systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety Profile of TAGRISSO® (osimertinib) for Metastatic EGFRm NSCLC [tagrissohcp.com]
- 10. Osimertinib: A Novel Dermatologic Adverse Event Profile in Patients with Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. FDA Benefit-Risk Assessment of Osimertinib for the Treatment of Metastatic Non-Small Cell Lung Cancer Harboring Epidermal Growth Factor Receptor T790M Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Osimertinib LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. tandfonline.com [tandfonline.com]



 To cite this document: BenchChem. [Technical Guide: Safety and Toxicity Profile of CM-675].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192532#cm-675-safety-and-toxicity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com